Sec-butyl isopropyl ether

Solvent Selection Organic Synthesis Process Chemistry

Sec-butyl isopropyl ether (CAS 18641-81-1) is an asymmetric, branched dialkyl ether with the molecular formula C₇H₁₆O and a molecular weight of 116.2 g/mol. It belongs to the class of aliphatic ethers and is characterized by an oxygen atom bridging a sec-butyl group and an isopropyl group.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 18641-81-1
Cat. No. B101348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSec-butyl isopropyl ether
CAS18641-81-1
Synonymssec-Butylisopropyl ether
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(C)OC(C)C
InChIInChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3
InChIKeyQHJLNXCHSKDYHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sec-Butyl Isopropyl Ether (CAS 18641-81-1): Baseline Properties and Structural Identity for Scientific Procurement


Sec-butyl isopropyl ether (CAS 18641-81-1) is an asymmetric, branched dialkyl ether with the molecular formula C₇H₁₆O and a molecular weight of 116.2 g/mol. It belongs to the class of aliphatic ethers and is characterized by an oxygen atom bridging a sec-butyl group and an isopropyl group [1]. This structural motif imparts distinct physical properties, including a boiling point of approximately 100.0 °C (373.2 K) [2] and a calculated XLogP3-AA value of 2.2, which are critical parameters for solvent selection, extraction efficiency, and synthetic route design . The compound is recognized for its utility in organic synthesis as both a reagent and a solvent, and it has emerging applications in biofuel research [3].

Why Sec-Butyl Isopropyl Ether (CAS 18641-81-1) Cannot Be Substituted with Generic Ether Solvents


The substitution of sec-butyl isopropyl ether with other common ethers, such as diisopropyl ether (DIPE) or sec-butyl methyl ether, is not trivial and can lead to significant changes in process outcomes. This is due to its unique combination of a branched sec-butyl group and an isopropyl group, which results in a specific balance of volatility (boiling point ~100.0 °C), vapor pressure (~44.4 mmHg at 25°C), and hydrophobicity (XLogP3-AA = 2.2) that is not replicated by linear or symmetrical branched ethers [1]. For instance, DIPE is far more volatile (bp 68-69 °C) and has a much higher vapor pressure (~150 mmHg at 25°C), which can compromise reaction safety and solvent recovery in open systems [2]. Conversely, the more sterically hindered di-sec-butyl ether has a higher boiling point (121 °C), which can impede its removal and lead to thermal degradation of sensitive products . These differences in physical properties directly impact reaction kinetics, extraction efficiency, and the overall cost and safety profile of a process, making a simple 'in-class' substitution potentially detrimental [3].

Quantitative Evidence Guide: Differentiating Sec-Butyl Isopropyl Ether (CAS 18641-81-1) from Close Analogs for Informed Procurement


Moderate Boiling Point Balances Volatility and Removability Compared to DIPE and Di-sec-Butyl Ether

Sec-butyl isopropyl ether exhibits a boiling point of 100.0 °C (373.2 K), which is strategically positioned between the more volatile diisopropyl ether (DIPE, 68-69 °C) and the less volatile di-sec-butyl ether (121 °C) [1][2]. This intermediate volatility offers a balance between ease of removal (compared to di-sec-butyl ether) and reduced evaporative losses (compared to DIPE).

Solvent Selection Organic Synthesis Process Chemistry

Lower Vapor Pressure Enhances Handling Safety Over Diisopropyl Ether (DIPE)

At 25°C, sec-butyl isopropyl ether has a vapor pressure of 44.4 mmHg, which is substantially lower than that of diisopropyl ether (DIPE), which ranges from 120-152 mmHg under the same conditions . This lower vapor pressure translates to reduced solvent evaporation into the workplace atmosphere and a lower risk of flammable vapor buildup.

Process Safety Solvent Handling Volatility Control

Higher LogP (XLogP3-AA = 2.2) Indicates Preferential Partitioning for Nonpolar Extractions

The calculated XLogP3-AA value for sec-butyl isopropyl ether is 2.2, which is higher than that of less branched analogs like sec-butyl ethyl ether (estimated logP ~1.96) . This higher logP signifies greater hydrophobicity and a stronger tendency to partition into nonpolar phases.

Extraction Purification Partition Coefficient

Distinct Refractive Index (n20/D 1.393) Provides a Purity Benchmark for Quality Control

Sec-butyl isopropyl ether has a reported refractive index (n20/D) of 1.393 . This value is significantly different from common impurities or byproducts like sec-butyl ethyl ether (n20/D ~1.38-1.39) and diisopropyl ether (n20/D 1.367) [1], providing a rapid, quantitative method for assessing purity.

Quality Control Analytical Chemistry Purity Assessment

High Selectivity (83.13%) in Catalytic Synthesis from 2-Butanone Demonstrates Synthetic Accessibility

In a recent study on converting biomass-derived carbonyls, sec-butyl isopropyl ether was synthesized from 2-butanone with a 100% conversion and a selectivity of 83.13% under optimal catalytic conditions using Cu/Char and H-Beta catalysts [1]. This high selectivity is a direct result of the compound's specific molecular architecture.

Green Chemistry Biomass Conversion Catalysis

Intermediate Density (0.768 g/cm³) Optimizes Phase Separation in Liquid-Liquid Extractions

The density of sec-butyl isopropyl ether is approximately 0.768 g/cm³ (estimate) . This is higher than diisopropyl ether (0.725 g/cm³) but lower than di-sec-butyl ether (0.759 g/cm³) and water (1.0 g/cm³) [1]. This intermediate density ensures a clear, stable interface during aqueous-organic extractions.

Extraction Purification Density

High-Value Application Scenarios for Sec-Butyl Isopropyl Ether (CAS 18641-81-1) Based on Quantitative Evidence


Biofuel Research and Low-Temperature Combustion Studies

As demonstrated by its high-selectivity synthesis from biomass-derived 2-butanone (83.13% selectivity) and its favorable low-temperature heat release characteristics in engine tests, sec-butyl isopropyl ether is a prime candidate for research into renewable, high-performance fuel additives . Its specific boiling point (100.0 °C) and vapor pressure (44.4 mmHg) profile allows for tailored fuel blending to optimize engine knock resistance and emissions.

Precision Organic Synthesis Requiring Controlled Volatility

The compound's moderate boiling point (100.0 °C) and lower vapor pressure (44.4 mmHg) compared to DIPE make it an ideal solvent or reagent for reactions requiring gentle heating without excessive evaporative loss or the safety hazards associated with highly volatile ethers . Its distinct refractive index (1.393) also provides a simple in-process control metric for monitoring reaction progress or solvent purity .

Efficient Liquid-Liquid Extraction of Hydrophobic Compounds

With an XLogP3-AA of 2.2 and a density of 0.768 g/cm³, this ether is exceptionally well-suited for extracting nonpolar or moderately polar compounds from aqueous mixtures . Its higher hydrophobicity compared to sec-butyl ethyl ether (logP ~1.96) leads to more complete transfer of target analytes into the organic phase, while its low density ensures a clean phase split, minimizing product loss and improving overall process yield .

Anionic Polymerization as a Reaction Modifier

The steric bulk of the sec-butyl and isopropyl groups influences the microstructure of polymers during anionic polymerization . Specifically, the presence of this ether can regulate the polymerization rate and the ratio of 1,2- to 3,4-structural units in polyisoprene, which is a critical parameter for tailoring the physical properties of the final elastomer .

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